PD173074: A Potent Inhibitor of Fibroblast Growth Factor Receptor (FGFR) Kinase
PD173074: A Potent Inhibitor of Fibroblast Growth Factor Receptor (FGFR) Kinase
Introduction: PD173074 is a small molecule inhibitor that demonstrates high potency and selectivity for the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases, particularly FGFR1 and FGFR3. It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By competing with ATP for binding to the kinase domain, PD173074 effectively blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways crucial for cell proliferation, differentiation, and survival. Its utility as a research tool has been pivotal in elucidating the roles of FGF signaling in various physiological and pathological processes, including cancer.
Quantitative Data Summary
The inhibitory activity of PD173074 has been quantified across various kinases and cellular models. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Target Kinase | IC50 (nM) | Notes |
| FGFR1 | ~21.5 - 25 | Potent inhibition.[1][2] |
| FGFR3 | 5 | Highly potent inhibition.[3] |
| VEGFR2 | ~100 - 200 | Moderate inhibition.[1][3] |
| PDGFR | >17,600 | Weak inhibition, demonstrating selectivity. |
| c-Src | >19,800 | Weak inhibition, demonstrating selectivity. |
| EGFR | >50,000 | Negligible inhibition. |
| InsR | >50,000 | Negligible inhibition. |
| MEK | >50,000 | Negligible inhibition. |
| PKC | >50,000 | Negligible inhibition. |
| Cellular/Functional Assay | IC50 (nM) | Notes |
| FGFR1 Autophosphorylation | 1 - 5 | Inhibition of receptor activation.[1][3] |
| FGFR3 Autophosphorylation | ~5 | Inhibition of receptor activation.[3] |
| VEGFR2 Autophosphorylation | 100 - 200 | Inhibition of receptor activation.[1][3] |
| FGF-2 induced granule neuron survival | 8 - 12 | Demonstrates functional cellular inhibition.[1][3] |
| FGF-2 induced neurite outgrowth | 22 | Inhibition of a specific cellular process.[1] |
| Viability of FGFR3-expressing KMS11 and KMS18 cells | <20 | Potent anti-proliferative effect in cancer cells.[3] |
Mechanism of Action and Signaling Pathway
PD173074 functions as an ATP-competitive inhibitor of the FGFR tyrosine kinase domain. The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) normally induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple signaling cascades. PD173074 prevents this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.
The primary signaling pathways inhibited by PD173074 through FGFR blockade are the RAS-MAPK and the PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and differentiation.
Caption: PD173074 inhibits FGFR signaling by blocking ATP-mediated autophosphorylation.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines the general steps to determine the IC50 value of an inhibitor like PD173074 against a purified kinase such as FGFR.
Objective: To measure the concentration of PD173074 required to inhibit 50% of the enzymatic activity of a specific FGFR isoform.
Materials:
-
Recombinant human FGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate specific for the kinase
-
PD173074 stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen®)
-
384-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of PD173074 in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add a small volume (e.g., 5 µL) of the diluted PD173074 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the FGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, and then another reagent is added to convert the generated ADP into a luminescent signal.
-
Data Analysis: The luminescent or fluorescent signal is measured using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Cellular Assay
This workflow describes a typical experiment to assess the effect of PD173074 on the proliferation of a cancer cell line that is dependent on FGFR signaling.
